molecular formula C5H9N3O B1287384 2-(3-Amino-1H-pyrazol-1-yl)ethanol CAS No. 84407-13-6

2-(3-Amino-1H-pyrazol-1-yl)ethanol

Cat. No.: B1287384
CAS No.: 84407-13-6
M. Wt: 127.14 g/mol
InChI Key: QGJIESRUALRBPX-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-pyrazol-1-yl)ethanol is a chemical compound with the molecular formula C5H9N3O. It is a pale-yellow to yellow-brown solid at room temperature. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry .

Scientific Research Applications

2-(3-Amino-1H-pyrazol-1-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include 2-(3-amino-1h-pyrazol-1-yl)ethanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given its potential antileishmanial and antimalarial activities , it can be inferred that it may interfere with the biochemical pathways of Leishmania and Plasmodium species.

Result of Action

Based on its potential antileishmanial and antimalarial activities , it can be inferred that it may inhibit the growth of Leishmania and Plasmodium species, leading to their death.

Biochemical Analysis

Biochemical Properties

2-(3-Amino-1H-pyrazol-1-yl)ethanol plays a crucial role in biochemical reactions, particularly those involving nitrogen-containing heterocycles. It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. The compound’s amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or activating their functions. For example, it has been observed to interact with enzymes like pyrazole dehydrogenase, influencing their activity and thus affecting metabolic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional and translational machinery of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. The compound’s interactions with enzymes such as pyrazole dehydrogenase play a significant role in its metabolic effects, leading to changes in the production and utilization of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters and proteins can influence its distribution and overall efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes. For example, localization to the nucleus may enhance its effects on gene expression, while localization to the mitochondria may influence cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol typically involves the reaction of 3-amino-1H-pyrazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-amino-1H-pyrazole} + \text{ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same reaction as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-pyrazol-1-yl)ethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the amino group to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include various pyrazole derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1H-pyrazole
  • 1-(2-Hydroxyethyl)-3-amino-1H-pyrazole
  • 5-Amino-1-(2-hydroxyethyl)pyrazole

Uniqueness

2-(3-Amino-1H-pyrazol-1-yl)ethanol is unique due to the presence of both an amino group and a hydroxyl group attached to the pyrazole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

2-(3-aminopyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-5-1-2-8(7-5)3-4-9/h1-2,9H,3-4H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJIESRUALRBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611926
Record name 2-(3-Amino-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84407-13-6
Record name 2-(3-Amino-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Hydroxyethylhydrazine (7.6 g.) was added slowly to a solution of potassium carbonate (13.8 g.) in water (40 ml.). The mixture was cooled to 0°, then 2-chloroacrylonitrile (8.75 g.) was added slowly with vigorous stirring. Stirring was continued for a further 17 hours and the mixture was then continuously extracted with EtOAc for 20 hours. On evaporation of the solvent, 3-amino-1-(2-hydroxyethyl)pyrazole was obtained, (7.7 g.; 60%), b.p. 170°/0.5 mm.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.75 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution 2-(3-nitro-pyrazol-1-yl)-ethanol (3.46 g, 22.02 mmol) in ethanol (40 mL) was placed in a Parr shaker bottle and treated with 10% palladium on carbon (350 mg). The bottle was then put on the Parr shaker and charged with hydrogen to 50 psi and let shake for 1 h. After this time, the reaction mixture was filtered through celite and the celite washed with ethanol. The filtrate was then concentrated in vacuo and azeotroped with acetonitrile and then chloroform to afford 2-(3-amino-pyrazol-1-yl)-ethanol (3.02 g, >quant.) as a light yellow viscous oil: 1H NMR (300 MHz, DMSO-d6 δ ppm 7.26 (d, J=1.83 Hz, 1H), 5.34 (d, J=2.20 Hz, 1H), 4.76 (t, J=5.31 Hz, 1H), 4.50 (s, 2H), 3.78-3.88 (m, 2H), 3.62 (q, J=5.74 Hz, 2H).
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
350 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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